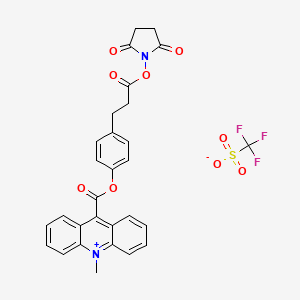

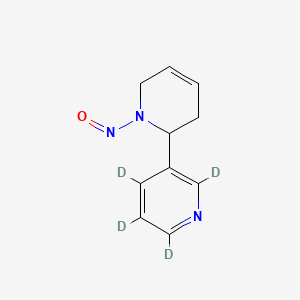

![molecular formula C19H27NO3 B562097 3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid CAS No. 1227666-13-8](/img/structure/B562097.png)

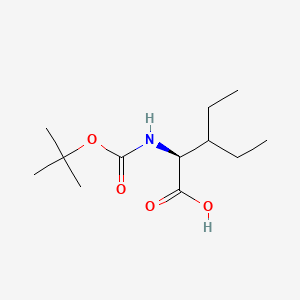

3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid

Vue d'ensemble

Description

A4166 D5, also known as Senaglinide D5, is a deuterium-labeled derivative of Nateglinide. Nateglinide is a D-phenylalanine derivative that acts as an orally active, short-acting insulinotropic agent and a dipeptidyl peptidase IV inhibitor. It is primarily used in the treatment of type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells .

Applications De Recherche Scientifique

A4166 D5 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.

Biology: Employed in metabolic studies to trace the pathways of deuterium-labeled molecules.

Medicine: Investigated for its potential therapeutic effects in the treatment of type 2 diabetes mellitus.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.

Mécanisme D'action

Target of Action

A4166 D5, also known as Senaglinide D5 or Nateglinide-d5, primarily targets ATP-sensitive K+ channels in pancreatic β-cells . These channels play a crucial role in insulin secretion, making them a key target for the treatment of type 2 diabetes .

Mode of Action

Senaglinide D5 inhibits ATP-sensitive K+ channels in pancreatic β-cells . By blocking these channels, the compound induces the depolarization of β-cell membranes, leading to the opening of voltage-dependent Ca2+ channels. The influx of Ca2+ triggers the exocytosis of insulin granules, thereby promoting insulin secretion .

Biochemical Pathways

The inhibition of ATP-sensitive K+ channels by Senaglinide D5 affects the insulin secretion pathway. This pathway is crucial for maintaining glucose homeostasis in the body. By promoting insulin secretion, Senaglinide D5 helps to lower blood glucose levels, which is beneficial for the management of type 2 diabetes .

Result of Action

The primary result of Senaglinide D5’s action is the promotion of insulin secretion from pancreatic β-cells . This leads to a decrease in blood glucose levels, helping to manage the symptoms of type 2 diabetes .

Action Environment

The action of Senaglinide D5 can be influenced by various environmental factors. For instance, the presence of glucose is necessary for the compound to exert its insulinotropic effects . Additionally, factors such as the individual’s metabolic state, diet, and the presence of other medications could potentially impact the efficacy and stability of Senaglinide D5.

Analyse Biochimique

Biochemical Properties

A4166 D5;Senaglinide D5 plays a significant role in biochemical reactions by inhibiting ATP-sensitive K+ channels in pancreatic β-cells . This inhibition is crucial for the regulation of insulin secretion, thereby playing a vital role in the management of type 2 diabetes .

Cellular Effects

In terms of cellular effects, A4166 D5;Senaglinide D5 influences cell function by modulating insulin secretion It impacts cell signaling pathways related to insulin release and potentially affects gene expression and cellular metabolism

Molecular Mechanism

At the molecular level, A4166 D5;Senaglinide D5 exerts its effects by binding to and inhibiting ATP-sensitive K+ channels in pancreatic β-cells . This inhibition triggers a cascade of events leading to the release of insulin. It also acts as a DPP IV inhibitor .

Temporal Effects in Laboratory Settings

It is known that it has a short-acting effect, which makes it suitable for controlling postprandial hyperglycemia .

Dosage Effects in Animal Models

The effects of A4166 D5;Senaglinide D5 in animal models vary with dosage . It has been shown to stimulate human C-peptide secretion and improve postprandial glucose concentrations . The specific threshold effects and potential toxic effects at high doses need further exploration.

Metabolic Pathways

A4166 D5;Senaglinide D5 is involved in the metabolic pathway of insulin secretion . It interacts with ATP-sensitive K+ channels in pancreatic β-cells, which are crucial components of this pathway .

Transport and Distribution

Given its role in insulin secretion, it is likely to be transported to pancreatic β-cells .

Subcellular Localization

The subcellular localization of A4166 D5;Senaglinide D5 is likely to be within the pancreatic β-cells, given its role in inhibiting ATP-sensitive K+ channels in these cells

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of A4166 D5 involves the incorporation of deuterium atoms into the Nateglinide molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of A4166 D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under strict regulatory guidelines to ensure consistency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

A4166 D5 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nateglinide: The non-deuterated form of A4166 D5, used for similar therapeutic purposes.

Repaglinide: Another insulinotropic agent with a similar mechanism of action but different chemical structure.

Glipizide: A sulfonylurea class drug that also stimulates insulin secretion but through a different pathway.

Uniqueness

A4166 D5 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The incorporation of deuterium atoms can also lead to differences in pharmacokinetics and pharmacodynamics compared to non-deuterated analogs .

Propriétés

IUPAC Name |

3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)NC(=O)C2CCC(CC2)C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)

![[(1R,2S,6R,8S,10E,12R,13S,15S,16R,17S)-17-benzyl-6,13-dihydroxy-6,8,15-trimethyl-14-methylidene-7,19-dioxo-4-oxa-18-azatetracyclo[10.7.0.01,16.03,5]nonadec-10-en-2-yl] acetate](/img/structure/B562037.png)